Reduced Reactivity with Criegee Intermediate CH2OO Compared to Acetylacetone
In a direct head-to-head comparison, 3,3-dimethyl-2,4-pentanedione reacts with the simplest Criegee intermediate, CH2OO, with a rate constant of (3.5 ± 0.8) × 10⁻¹³ cm³ s⁻¹ at 295 K, which is approximately 47% lower than the rate constant for acetylacetone (2,4-pentanedione), measured as (6.6 ± 0.7) × 10⁻¹³ cm³ s⁻¹ under identical experimental conditions [1].
| Evidence Dimension | Bimolecular rate constant (k) for reaction with CH2OO at 295 K |
|---|---|
| Target Compound Data | (3.5 ± 0.8) × 10⁻¹³ cm³ s⁻¹ |
| Comparator Or Baseline | Acetylacetone (2,4-pentanedione): (6.6 ± 0.7) × 10⁻¹³ cm³ s⁻¹ |
| Quantified Difference | Approximately 47% lower rate constant for 3,3-dimethyl-2,4-pentanedione |
| Conditions | Flow reactor with 355 nm laser flash photolysis of diiodomethane in excess oxygen; pseudo-first-order kinetics; broadband transient absorption spectroscopy |
Why This Matters
The significantly lower reactivity toward CH2OO makes 3,3-dimethyl-2,4-pentanedione a more stable option in environments where Criegee intermediates are present, such as in atmospheric modeling studies or ozonolysis reaction systems, reducing unwanted side reactions compared to acetylacetone.
- [1] Kinetics of the Reactions of CH2OO with Acetone, α‑Diketones, and β‑Diketones. UC Irvine eScholarship, 2024. View Source
